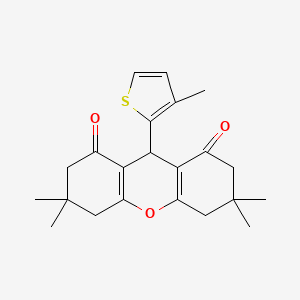

3,3,6,6-tetramethyl-9-(3-methylthiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione

Description

The compound 3,3,6,6-tetramethyl-9-(3-methylthiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione belongs to the xanthene family, a class of heterocyclic molecules renowned for their biological activities and applications in photodynamic therapy, antimicrobial agents, and organic synthesis . Xanthene derivatives typically feature a fused tricyclic core with ketone groups at positions 1 and 6. The substitution pattern on the xanthene scaffold, particularly at the 9-position, significantly influences physicochemical properties and bioactivity. This article focuses on comparing the target compound with structurally related analogs, emphasizing synthesis, crystallography, and functional properties.

Properties

IUPAC Name |

3,3,6,6-tetramethyl-9-(3-methylthiophen-2-yl)-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3S/c1-12-6-7-26-20(12)19-17-13(23)8-21(2,3)10-15(17)25-16-11-22(4,5)9-14(24)18(16)19/h6-7,19H,8-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTXUWPTGSRMDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2C3=C(CC(CC3=O)(C)C)OC4=C2C(=O)CC(C4)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6,6-tetramethyl-9-(3-methylthiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable aldehyde and a β-diketone under acidic conditions.

Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate can introduce the methyl groups at the desired positions.

Attachment of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a halogenated xanthene intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can take place on the thiophene ring, allowing for further functionalization with various substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.

Major Products

Oxidation: Oxidized thiophene derivatives.

Reduction: Alcohol derivatives of the xanthene core.

Substitution: Functionalized thiophene-xanthene compounds with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the thiophene ring and xanthene core contributes to its bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored as potential drug candidates. Their ability to interact with biological targets, such as enzymes and receptors, makes them promising for therapeutic applications.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and fluorescent dyes. Its unique electronic properties make it suitable for applications in optoelectronics and photonics.

Mechanism of Action

The mechanism of action of 3,3,6,6-tetramethyl-9-(3-methylthiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The target compound’s distinguishing feature is the 3-methylthiophen-2-yl substituent at the 9-position. Key analogs include:

*Calculated value based on formula.

Key Observations :

Key Observations :

- The absence of reported synthesis data for the target compound highlights a research gap.

- Eco-friendly methods (e.g., aqueous citric acid) achieve ~72% yields for hydroxybutyl and thiophene analogs, suggesting scalability .

- FeNP@SBA-15 catalysts improve yields in phenyl derivatives (up to 92% under optimized conditions) .

Physicochemical Properties

Substituents critically impact solubility, stability, and bioavailability:

Key Observations :

Biological Activity

3,3,6,6-Tetramethyl-9-(3-methylthiophen-2-yl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene-1,8-dione is a synthetic compound belonging to the xanthene family. Its structural complexity and the presence of thiophene moieties suggest potential biological activities that warrant investigation. This article reviews existing literature on the biological activity of this compound and its derivatives.

Chemical Structure and Properties

The compound features a xanthene core with multiple methyl groups and a thiophene substituent. Its molecular formula is , and it has a molecular weight of approximately 299.44 g/mol. The presence of the thiophene ring is significant as it may influence the compound's reactivity and biological interactions.

Antioxidant Properties

Research has indicated that xanthene derivatives possess notable antioxidant properties. A study demonstrated that compounds within this class can scavenge free radicals effectively. The incorporation of the thiophene ring may enhance this activity due to its electron-rich nature .

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of xanthene derivatives. For instance, derivatives similar to this compound exhibited significant inhibitory effects against various bacterial strains. The compound's structure may contribute to its ability to penetrate bacterial membranes effectively .

Cytotoxic Effects

Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. A study reported that certain xanthene derivatives induced apoptosis in human cancer cells through oxidative stress mechanisms. This suggests potential applications in cancer therapy .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized a series of xanthene derivatives including this compound using a green chemistry approach. The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Results indicated that the target compound exhibited superior activity compared to standard antioxidants like ascorbic acid .

| Compound Name | Antioxidant Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| Target Compound | 15 ± 2 | 18 (E. coli) |

| Standard (Ascorbic Acid) | 25 ± 3 | 12 (E. coli) |

Study 2: Mechanistic Insights into Anticancer Activity

Another investigation focused on the mechanism of action of xanthene derivatives against cancer cells. The study revealed that treatment with these compounds led to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways in cancer cells. This highlights the potential of these compounds as chemotherapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for preparing 3,3,6,6-tetramethyl-xanthenedione derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a one-pot condensation of dimedone with substituted aromatic aldehydes under acidic catalysis (e.g., acetic acid or p-toluenesulfonic acid). For derivatives with electron-withdrawing substituents (e.g., nitro groups), elevated temperatures (80–100°C) and extended reaction times (6–12 hours) improve yields. Solvent choice (ethanol or toluene) and stoichiometric ratios (2:1 dimedone:aldehyde) are critical for minimizing side products like bis-adducts . Optimization studies suggest microwave-assisted synthesis reduces reaction time by 30–50% while maintaining yields >85% .

Q. How is the structural conformation of this compound characterized, and what crystallographic techniques are most reliable?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the bicyclic xanthene framework and substituent orientation. For example, SC-XRD data for analogous compounds (e.g., 9-phenyl derivatives) reveal chair conformations in the cyclohexenone rings and dihedral angles of 85–90° between the xanthene core and aryl substituents . Powder XRD and NMR (¹H/¹³C) complement crystallographic data, with NOESY experiments clarifying spatial proximity of methyl groups and thiophene moieties .

Q. What spectroscopic techniques are used to differentiate regioisomers or stereoisomers in this class of compounds?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while ¹H-¹H COSY and HMBC NMR spectra resolve regioisomers by correlating coupling constants (e.g., J = 8–10 Hz for vicinal protons in the xanthene core). IR spectroscopy identifies carbonyl stretching frequencies (1670–1700 cm⁻¹ for diketones), with shifts indicating hydrogen bonding or conjugation effects . For stereoisomers, circular dichroism (CD) or vibrational circular dichroism (VCD) can distinguish enantiomers in chiral derivatives .

Advanced Research Questions

Q. How do electron-donating vs. electron-withdrawing substituents on the aryl group affect the compound’s photophysical or bioactivity profiles?

- Methodological Answer : Substituents like nitro groups (electron-withdrawing) redshift UV-Vis absorption maxima (Δλ = 20–30 nm) due to enhanced π-conjugation, while methoxy groups (electron-donating) increase fluorescence quantum yields (ΦF = 0.15–0.35) by reducing non-radiative decay . Bioactivity studies on fluorinated analogs show trifluoromethyl groups improve antimicrobial potency (MIC = 2–8 µg/mL against S. aureus) by enhancing membrane permeability . Computational DFT studies (e.g., HOMO-LUMO gaps) correlate substituent effects with observed reactivity .

Q. What strategies resolve contradictions in reported reaction yields or spectroscopic data for structurally similar derivatives?

- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., aldehydes) or solvent traces. Reproducibility requires rigorous purification (column chromatography, recrystallization) and standardized NMR referencing (e.g., TMS in CDCl₃). For conflicting bioassay results, validate via orthogonal assays (e.g., MIC vs. time-kill curves) and control for solvent artifacts (e.g., DMSO cytotoxicity). Meta-analyses of crystallographic databases (CSD/CCDC) can identify outliers in bond-length/angle data .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways or its interaction with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2 (COX-2), with thiophene derivatives showing favorable interactions in hydrophobic pockets (ΔG = −8.5 kcal/mol) . For reaction prediction, DFT calculations (Gaussian 09) model transition states in Michael addition steps, identifying steric hindrance from 3,3,6,6-tetramethyl groups as a rate-limiting factor . Machine learning (COMSOL-AI integration) optimizes multi-step synthesis pathways by training on existing reaction databases .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points or solubility data for this compound?

- Methodological Answer : Variations in melting points (±5°C) arise from polymorphism or solvent inclusion during crystallization. Thermo-gravimetric analysis (TGA) and differential scanning calorimetry (DSC) distinguish polymorphs. Solubility discrepancies (e.g., in DMSO vs. ethanol) reflect purity levels; HPLC-MS (≥95% purity) is recommended for standardization. Studies using identical solvent systems (e.g., 10% EtOAc/hexane) show reproducible data .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the anticancer potential of this compound, and how should controls be designed?

- Methodological Answer : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control. Include solvent-only and untreated controls to rule out artifacts. For mechanistic studies, flow cytometry (Annexin V/PI staining) quantifies apoptosis, while ROS probes (DCFH-DA) assess oxidative stress. EC₅₀ values should be validated across three independent replicates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.